molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol

Cat. No. B589640
CAS RN: 132416-36-5
M. Wt: 277.408
InChI Key: HTXYDPFOHWAMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol” is a compound that contains a nitroxyl radical known as TEMPO . TEMPO is a stable free radical compound first prepared by Lebelev and Kazarnovskii in 1960 . It’s persistent free radical nature has been attributed to the kinetic stability imparted by the presence of its bulky substituents .


Synthesis Analysis

The synthesis of TEMPO can be achieved by the condensation of 2,2,6,6-tetramethyl-4-piperidone (TAA) with hydrazine hydrate to form a hydrazone, which then undergoes high-temperature denitrogenation to produce 2,2,6,6-tetramethylpiperidine (TEMP), and finally oxidation to yield TEMPO .


Molecular Structure Analysis

The molecular structure of TEMPO is characterized by the presence of four methyl groups that provide steric bulk around the oxygen . This steric crowding makes it physically difficult for the radical to react with another molecule .


Chemical Reactions Analysis

TEMPO is widely used in the oxidation of several functional groups , particularly in the oxidation of primary and secondary alcohols . It is also used as a catalyst in various alcohol and polyol oxidation reactions . The TEMPO/NaClO/NaBr system is a recyclable oxidation system .


Physical And Chemical Properties Analysis

TEMPO is an orange-red sublimable crystal or liquid that is soluble in water and organic solvents such as ethanol and benzene . It has a low toxicity and strong irritancy . Due to the steric effect of the four methyl groups, TEMPO is stable against light and heat .

Mechanism of Action

The mechanism of action of TEMPO involves the formation of an N-oxoammonium ion, which is the actual oxidizing agent in the TEMPO/NaClO/NaBr system . The hydroxy group nucleophilically attacks this ion, oxidizing the hydroxy group to a carboxy group .

Safety and Hazards

TEMPO is toxic and corrosive . It can be absorbed through the skin and is strongly irritating . Safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future directions of TEMPO research could involve its use in living free radical polymerization . The adduct, 2,2,6,6-tetramethyl-1-(1-phenethyloxy)piperidine (TMPEP), smoothly undergoes thermal fragmentation at temperatures approaching 140° C to afford an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical to reversibly cap and preserve the propagating polymer chain .

properties

CAS RN

132416-36-5

Molecular Formula

C17H27NO2

Molecular Weight

277.408

IUPAC Name

1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol

InChI

InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3

InChI Key

HTXYDPFOHWAMGH-UHFFFAOYSA-N

SMILES

CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.